Cas no 875-35-4 (2,6-dichloro-4-methylpyridine-3-carbonitrile)
2,6-dichloro-4-methylpyridine-3-carbonitrile Chemical and Physical Properties
Names and Identifiers
-
- 2,6-Dichloro-4-methylnicotinonitrile
- 3-cyano-4-methyl-2,6-dichloropyridine
- 2,6-Dichloro-3-cyano-4-methylpyridine
- 3-Cyano-2,6-Dichloro-4-Methyl Pyridine
- 2,6-dichloro-4-methylpyridine-3-carbonitrile
- 2.6-DICHLORO-3-CYANO-4-METHYL PYRIDINE
- 2,6-Dichloro-4-methyl-3-pyridinecarbonitrile (ACI)
- Nicotinonitrile, 2,6-dichloro-4-methyl- (6CI, 7CI, 8CI)
- 3-Cyano-2,6-dichloro-4-methylpyridine
- Dicnil
- NSC 19881
- 2,6-Dichloro-4-methylnicotinonitrile,99%
- 3-PYRIDINECARBONITRILE, 2,6-DICHLORO-4-METHYL-
- 2,6-Dichloro-4-methylnicotinonitrile (3-Cyano-2,6-dichloro-4-methylpyridine)
- UNII-C46NGD2HM7
- DB-020165
- 12X-0836
- CS-W008885
- 2,6-dichloro-4-methyl-nicotinonitrile
- EU-0052311
- 2,6-Dichloro-4-methylnicotinonitrile, 97%
- W-104016
- 2,6-DICHLORO-4-METHYL-3-CYANOPYRIDINE
- D3346
- SCHEMBL534956
- EN300-91449
- BBL028048
- C46NGD2HM7
- NSC19881
- NS00020895
- MFCD00052633
- BP-10320
- AKOS001726950
- SR-01000526397-1
- NSC-19881
- Z1255461316
- 875-35-4
- EINECS 212-873-7
- 2,6-dichloro-4-methyl-3-pyridinecarbonitrile
- BCP27581
- SR-01000526397
- AC-13328
- DTXSID00236362
- STK761234
- PB29000
-
- MDL: MFCD00052633
- Inchi: 1S/C7H4Cl2N2/c1-4-2-6(8)11-7(9)5(4)3-10/h2H,1H3
- InChI Key: LSPMHHJCDSFAAY-UHFFFAOYSA-N
- SMILES: N#CC1C(C)=CC(Cl)=NC=1Cl
Computed Properties
- Exact Mass: 185.97500
- Monoisotopic Mass: 185.975
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 186
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.9
- Topological Polar Surface Area: 36.7A^2
Experimental Properties
- Color/Form: Not determined
- Density: 1.42
- Melting Point: 109.0 to 113.0 deg-C
- Boiling Point: 118°C/5mmHg(lit.)
- Flash Point: 145.5 °C
- Refractive Index: 1.574
- PH: 3.5 (H2O, 20℃)(aqueous suspension)
- Solubility: 0.4g/l
- PSA: 36.68000
- LogP: 2.56848
- Solubility: Not determined
2,6-dichloro-4-methylpyridine-3-carbonitrile Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H301-H312+H332-H315-H318
- Warning Statement: P261-P264-P270-P271-P280-P301+P310+P330-P302+P352+P312+P362+P364-P304+P340+P312-P305+P351+P338+P310-P405-P501
- Hazardous Material transportation number:UN 2811 6.1/PG 3
- WGK Germany:3
- Hazard Category Code: 20/21-25-37/38-41-43
- Safety Instruction: S26-S36/37/39-S45
-
Hazardous Material Identification:
- HazardClass:6.1
- PackingGroup:III
- Storage Condition:Store at room temperature
- Safety Term:6.1
- Packing Group:III
- Risk Phrases:R20/21; R25; R37/38; R41; R43
2,6-dichloro-4-methylpyridine-3-carbonitrile Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2,6-dichloro-4-methylpyridine-3-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D437080-500mg |
2,6-Dichloro-4-methylnicotinonitrile |
875-35-4 | 500mg |
$64.00 | 2023-05-18 | ||
| TRC | D437080-1g |
2,6-Dichloro-4-methylnicotinonitrile |
875-35-4 | 1g |
$ 60.00 | 2022-06-05 | ||
| TRC | D437080-2.5g |
2,6-Dichloro-4-methylnicotinonitrile |
875-35-4 | 2.5g |
$87.00 | 2023-05-18 | ||
| TRC | D437080-5g |
2,6-Dichloro-4-methylnicotinonitrile |
875-35-4 | 5g |
$98.00 | 2023-05-18 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D3346-25g |
2,6-dichloro-4-methylpyridine-3-carbonitrile |
875-35-4 | 98.0%(GC) | 25g |
¥490.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D3346-5g |
2,6-dichloro-4-methylpyridine-3-carbonitrile |
875-35-4 | 98.0%(GC) | 5g |
¥150.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D642A-25g |
2,6-dichloro-4-methylpyridine-3-carbonitrile |
875-35-4 | 98% | 25g |
¥47.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D642A-500g |
2,6-dichloro-4-methylpyridine-3-carbonitrile |
875-35-4 | 98% | 500g |
¥490.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D642A-100g |
2,6-dichloro-4-methylpyridine-3-carbonitrile |
875-35-4 | 98% | 100g |
¥109.0 | 2022-05-30 | |
| Apollo Scientific | OR27041-25g |
2,6-Dichloro-4-methylnicotinonitrile |
875-35-4 | 98+% | 25g |
£21.00 | 2025-03-21 |
2,6-dichloro-4-methylpyridine-3-carbonitrile Production Method
Production Method 1
Production Method 2
Production Method 3
1.2 Reagents: Triethylamine ; rt; 20 min, rt; 2.5 h, rt → 110 °C
1.3 Reagents: Water ; cooled
1.4 Reagents: Sodium bicarbonate Solvents: Water ; pH 8
Production Method 4
1.2 Reagents: Water ; cooled
Production Method 5
1.2 Reagents: Water Solvents: Toluene ; < 40 °C; 20 min
Production Method 6
Production Method 7
Production Method 8
2.1 Reagents: Benzyltrimethylammonium chloride , Phosphorus oxychloride ; 8 h, 120 °C; 120 °C → 25 °C
2.2 Reagents: Water Solvents: Toluene ; < 40 °C; 20 min
2,6-dichloro-4-methylpyridine-3-carbonitrile Raw materials
- ethyl 2-cyanoacetate
- 6-hydroxy-4-methyl-2-oxo-1H-pyridine-3-carbonitrile
- Acetoacetamide
- 3-Pyridinecarbonitrile, 1,2,5,6-tetrahydro-4-methyl-2,6-dioxo-
- 1,8-Diazabicyclo[5.4.0]undec-7-ene
- 2-Cyanoacetamide
- methyl 3-oxobutanoate
2,6-dichloro-4-methylpyridine-3-carbonitrile Preparation Products
2,6-dichloro-4-methylpyridine-3-carbonitrile Suppliers
2,6-dichloro-4-methylpyridine-3-carbonitrile Related Literature
-
Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
-
Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
-
J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
Additional information on 2,6-dichloro-4-methylpyridine-3-carbonitrile
Introduction to 2,6-dichloro-4-methylpyridine-3-carbonitrile (CAS No. 875-35-4)
2,6-dichloro-4-methylpyridine-3-carbonitrile, with the chemical identifier CAS No. 875-35-4, is a versatile heterocyclic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the pyridine family, characterized by a six-membered aromatic ring containing one nitrogen atom. The presence of chloro and methyl substituents, along with a nitrile group, imparts unique reactivity and functional properties, making it a valuable intermediate in synthetic chemistry.
The structural motif of 2,6-dichloro-4-methylpyridine-3-carbonitrile allows for diverse chemical transformations, including nucleophilic substitution, metal-catalyzed cross-coupling reactions, and cyclization processes. These attributes have positioned it as a key building block in the synthesis of more complex molecules, particularly in drug discovery programs targeting various therapeutic areas.
In recent years, 2,6-dichloro-4-methylpyridine-3-carbonitrile has been extensively studied for its role in developing novel pharmacophores. Researchers have leveraged its scaffold to create derivatives with enhanced biological activity. For instance, modifications at the 3-carbonitrile position have been explored to improve binding affinity to biological targets. This approach has led to the identification of compounds with potential applications in oncology, infectious diseases, and central nervous system disorders.
One of the most compelling aspects of 2,6-dichloro-4-methylpyridine-3-carbonitrile is its utility in constructing pyridine-based motifs that mimic natural products and bioactive scaffolds. The chloro and methyl groups serve as handles for further functionalization, enabling chemists to tailor the properties of the resulting compounds. This flexibility has been exploited in the synthesis of kinase inhibitors, which are critical in modern cancer therapy. The CAS No. 875-35-4 designation ensures unambiguous identification and traceability of this compound in research and industrial settings.
The nitrile group in 2,6-dichloro-4-methylpyridine-3-carbonitrile is particularly noteworthy for its reactivity. It can undergo hydrolysis to form carboxylic acids or reduction to yield primary amines, providing multiple pathways for structural diversification. These transformations have been harnessed in the development of novel antibiotics and anti-inflammatory agents. Additionally, the electron-withdrawing nature of the nitrile group enhances the electrophilicity of the adjacent carbon atoms, facilitating electrophilic aromatic substitution reactions.
Advances in computational chemistry have further accelerated the exploration of 2,6-dichloro-4-methylpyridine-3-carbonitrile derivatives. Molecular modeling studies have predicted novel analogs with optimized pharmacokinetic profiles and reduced toxicity. These virtual screening approaches complement traditional synthetic strategies, enabling more efficient discovery pipelines. The integration of machine learning algorithms has also enabled rapid de novo design of potential drug candidates based on this scaffold.
In agrochemical applications, 2,6-dichloro-4-methylpyridine-3-carbonitrile has been utilized as an intermediate in the synthesis of herbicides and fungicides. Its structural features contribute to potent activity against a broad spectrum of pests while maintaining environmental safety profiles. Regulatory agencies have scrutinized these compounds to ensure compliance with stringent guidelines on residues and ecological impact.
The industrial production of 2,6-dichloro-4-methylpyridine-3-carbonitrile adheres to rigorous quality control measures to guarantee consistency and purity. Modern synthetic routes often employ catalytic processes that minimize waste and energy consumption. Such green chemistry principles align with global efforts to promote sustainable manufacturing practices in the chemical industry.
Future research directions for 2,6-dichloro-4-methylpyridine-3-carbonitrile may focus on expanding its utility in medicinal chemistry through innovative synthetic methodologies. Exploration of photoredox catalysis and organometallic chemistry could unlock new functionalization strategies for this versatile scaffold. Additionally, interdisciplinary collaborations between chemists and biologists will be crucial in deciphering structure-activity relationships and optimizing lead compounds for clinical development.
In summary,2,6-dichloro-4-methylpyridine-3-carbonitrile (CAS No. 875-35-4) represents a cornerstone compound in modern chemical synthesis and drug discovery. Its unique structural features and reactivity make it indispensable for designing novel therapeutics across multiple disease domains. As research continues to evolve,this compound will undoubtedly remain at the forefront of scientific innovation,driving advancements that benefit human health worldwide.
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